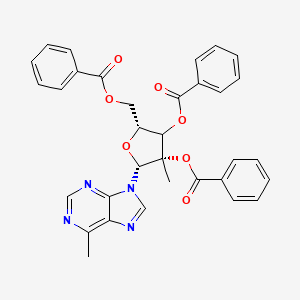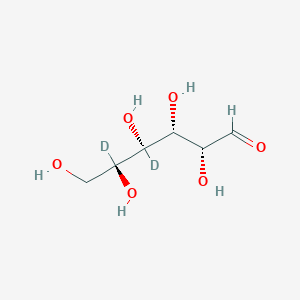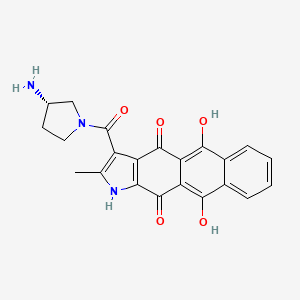
Daclatasvir-d16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daclatasvir-d16 is a deuterated form of daclatasvir, a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus infections. This compound is designed to inhibit the non-structural protein 5a of the hepatitis C virus, thereby preventing viral replication and assembly. This compound is particularly noted for its high selectivity and potency against various genotypes of the hepatitis C virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d16 involves multiple steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Friedel-Crafts Acylation: Biphenyl is acylated using chloroacetyl chloride and aluminum chloride as a catalyst.
Imidazole Formation: The acylated biphenyl undergoes cyclization with imidazole derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For the initial acylation and cyclization steps.
Continuous Flow Reactors: For the deuteration step to ensure uniform incorporation of deuterium atoms.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity and isotopic composition.
Analyse Des Réactions Chimiques
Types of Reactions
Daclatasvir-d16 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound compounds with various functional groups.
Applications De Recherche Scientifique
Daclatasvir-d16 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of daclatasvir in biological samples.
Biology: Studied for its effects on viral replication and protein interactions in cell cultures.
Medicine: Investigated for its potential to treat other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mécanisme D'action
Daclatasvir-d16 exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus. This binding prevents the protein from interacting with host cell proteins and membranes, which are essential for viral replication and assembly. The compound disrupts the formation of the viral replication complex, thereby inhibiting the production of new viral particles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for hepatitis C treatment.
Ledipasvir: Inhibits the same non-structural protein 5a but has a different chemical structure.
Velpatasvir: A pan-genotypic inhibitor of non-structural protein 5a with broader activity.
Uniqueness
Daclatasvir-d16 is unique due to its deuterated nature, which enhances its metabolic stability and prolongs its half-life in the body. This modification can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C40H50N8O6 |
|---|---|
Poids moléculaire |
755.0 g/mol |
Nom IUPAC |
methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D |
Clé InChI |
FKRSSPOQAMALKA-FNEQWQGYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)
![1-Amino-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea](/img/structure/B15141720.png)

![[[N'-[(4S)-4-acetamido-5-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethylamino]-5-oxopentyl]carbamimidoyl]amino]phosphonic acid](/img/structure/B15141737.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15141755.png)






![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)

